molecular formula C11H15NO4 B13600050 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid CAS No. 282524-76-9

3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid

Cat. No.: B13600050
CAS No.: 282524-76-9
M. Wt: 225.24 g/mol
InChI Key: GTLCCFJRSKMVDC-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid is a β-amino acid derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 6-positions. This compound’s amino and carboxylic acid groups make it a candidate for peptide synthesis or as a precursor for heterocyclic scaffolds in medicinal chemistry .

Properties

CAS No.

282524-76-9

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-amino-3-(2,6-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-4-3-5-9(16-2)11(8)7(12)6-10(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

GTLCCFJRSKMVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Classical Knoevenagel-Michael Type Condensation

This method is based on the condensation of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of ammonium acetate and ethanol as solvent.

Procedure:

  • Mix 2,6-dimethoxybenzaldehyde, malonic acid, ammonium acetate, and ethanol.
  • Heat under reflux for several hours (typically 4 hours).
  • Cool the reaction mixture to precipitate the product.
  • Filter and wash the precipitate with cold ethanol and ether.
  • Recrystallize from ethanol/water mixture to purify.

Reaction Scheme:

$$
\text{2,6-Dimethoxybenzaldehyde} + \text{Malonic acid} + \text{Ammonium acetate} \xrightarrow{\text{Ethanol, reflux}} \text{3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid}
$$

Yields:
Reported yields vary, typically around 35-40% under optimized conditions.

Notes:

  • The ammonium acetate acts as the ammonia source for the amino group.
  • Ethanol is a convenient solvent for reflux and crystallization.
  • The reaction is sensitive to temperature and stoichiometry to avoid side products.

One-Pot Process Technique (Patent CN106083624B)

A more industrially practical method involves a one-pot synthesis combining condensation and esterification steps without isolating intermediates.

Procedure:

  • In a three-necked flask, add ethanol, malonic acid, ammonium acetate, and heat to 50°C.
  • Add 2,6-dimethoxybenzaldehyde dropwise.
  • Reflux the mixture to complete condensation.
  • Cool to 10°C, then add thionyl chloride dropwise to promote esterification.
  • Reflux for 16 hours.
  • Remove ethanol by distillation.
  • Adjust pH with sodium hydroxide solution and extract the product with organic solvents.
  • Concentrate to obtain the ester intermediate or the final acid after hydrolysis.

Advantages:

  • High selectivity and yield (~78%).
  • Avoids intermediate isolation, reducing waste and energy consumption.
  • Environmentally friendlier and safer than multi-step processes.

Data Table: One-Pot Process Reaction Parameters

Parameter Condition
Solvent Ethanol
Temperature 50°C (initial), reflux (later)
Reaction time 16 hours (post thionyl chloride addition)
Reagents ratio Malonic acid: ~9.3 g; Ammonium acetate: 18.2 g; Benzaldehyde: 10 g
Yield 78%
Purity (HPLC) 98%

Catalytic Hydrogenation Reduction

Some synthetic routes involve the reduction of cyano or nitro intermediates to the amino acid using hydrogen gas and catalysts such as Raney nickel, palladium on charcoal, or platinum dioxide.

Procedure:

  • Prepare intermediate (e.g., cyano or ester derivative) via condensation.
  • Subject the intermediate to catalytic hydrogenation under pressure in an appropriate solvent.
  • Isolate the amino acid product by filtration and purification.

Notes:

  • This step is critical for converting nitrile or other nitrogen-containing precursors to the amino group.
  • Catalyst choice and reaction conditions influence yield and optical purity.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield (%) Purity (%)
Classical condensation (Knoevenagel) Simple reagents, established method Moderate yield, multiple purification steps ~38 Moderate
One-pot process (Patent CN106083624B) High yield, fewer steps, environmentally friendly Requires controlled addition of reagents ~78 98
Catalytic hydrogenation High selectivity for amino group formation Requires specialized catalysts and equipment Variable High

Summary Table of Key Preparation Data

Step Reagents/Conditions Product Form Yield (%) Notes
Condensation 2,6-Dimethoxybenzaldehyde, malonic acid, ammonium acetate, ethanol, reflux 4h Crude amino acid ~38 Requires recrystallization
One-pot condensation + esterification Same reagents + thionyl chloride, reflux 16h, pH adjustment Amino acid ester or acid ~78 High purity, no intermediate isolation
Catalytic hydrogenation Hydrogen gas, Raney Ni or Pd/C, pressure Amino acid Variable Converts nitrile to amino group

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to inflammation and pain.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methoxy groups on the phenyl ring significantly influences electronic and steric properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key References
3-Amino-3-(2,3-dimethoxyphenyl)propionic acid 2,3-dimethoxy C₁₁H₁₅NO₄ 225.24 752198-18-8
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid 3,5-dimethoxy C₁₁H₁₅NO₄ 225.24 792183-19-8
3-(2,5-Dimethoxyphenyl)propionic acid 2,5-dimethoxy (non-amino) C₁₁H₁₄O₄ 210.23 Not provided
3-Amino-3-phenylpropionic acid No methoxy groups C₉H₁₁NO₂ 165.19 614-19-7
  • 2,6-Dimethoxy vs. 2,3-Dimethoxy : The 2,6-substitution creates a para relationship between methoxy groups, leading to symmetric electronic effects, whereas 2,3-substitution results in ortho effects, increasing steric hindrance and altering hydrogen-bonding capabilities .
  • Non-Amino Analog (2,5-Dimethoxy): Lacking the amino group, this compound exhibits weaker hydrogen-bonding capacity but serves as a precursor for steroidal derivatives .

Structural and Physical Properties

  • Crystal Packing: 3-(2,5-Dimethoxyphenyl)propionic acid forms O–H⋯O hydrogen-bonded dimers in its crystal structure . The amino group in 2,6-dimethoxy derivatives may enable additional N–H⋯O interactions, influencing solubility and crystallinity.
  • Stereochemistry: Enantiomers like (S)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid () highlight the role of chirality in drug design, as stereochemistry affects receptor binding .

Biological Activity

3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid (often abbreviated as 3-Amino-DMPA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 3-Amino-DMPA typically involves the one-pot reaction of various arylpropionic acids with amines. A notable synthesis method was reported, which allows for the efficient production of multiple derivatives of 3-amino-3-arylpropionic acids, including 3-Amino-DMPA . The compound is characterized by its unique structure featuring a dimethoxyphenyl group, which contributes to its biological properties.

1. Antiproliferative Effects

Research indicates that 3-Amino-DMPA exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of melanoma and prostate cancer cells. The IC50 values for these effects are comparable to established anticancer agents, suggesting that 3-Amino-DMPA could be a promising candidate for further development in cancer therapy .

Cell Line IC50 (μM)
B16-F1 (Melanoma)11.0
A375 (Melanoma)0.69
DU 145 (Prostate)2.29
PC-3 (Prostate)2.29

The mechanism by which 3-Amino-DMPA exerts its antiproliferative effects appears to involve apoptosis induction in cancer cells. Cell cycle analysis has shown an increased percentage of cells in the sub-G1 phase after treatment, indicating that the compound promotes programmed cell death .

3. Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl ring is crucial for the biological activity of 3-Amino-DMPA. Variations in the number and position of these substituents can significantly alter the compound's potency and selectivity against different cancer types . For instance, compounds with additional methoxy groups have shown enhanced activity compared to their counterparts with fewer substituents.

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma cell lines, treatment with 3-Amino-DMPA led to a marked reduction in cell viability compared to untreated controls. The study utilized a sulforhodamine B assay to quantify cell proliferation and confirmed that the compound's efficacy was dose-dependent .

Case Study 2: Prostate Cancer Cells

Another investigation focused on prostate cancer cells revealed that 3-Amino-DMPA not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation. This suggests potential utility in combination therapies aimed at enhancing the effectiveness of existing treatments .

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(2,6-dimethoxy-phenyl)-propionic acid, and how are protecting groups strategically employed?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the functionalization of the aromatic ring. For example, methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. The amino and carboxylic acid groups are protected during synthesis to prevent undesired side reactions. Fmoc (fluorenylmethyloxycarbonyl) is a common protecting group for amines, as seen in analogous compounds like Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid . After coupling reactions, deprotection is achieved using mild bases (e.g., piperidine). Key steps include:
  • Protection : Use Fmoc-Cl or Boc anhydride for amino groups.
  • Coupling : Employ carbodiimide-based reagents (e.g., EDC, DCC) for amide bond formation.
  • Deprotection : TFA (trifluoroacetic acid) for Boc groups or base for Fmoc.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify methoxy, amino, and propionic acid moieties. Chemical shifts for aromatic protons (6.5–7.5 ppm) and methoxy groups (~3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., calculated for C11H15NO4C_{11}H_{15}NO_4: 225.1 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~3300 cm1^{-1} (N-H stretch).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized powders are stable for years, while solutions in DMSO or water should be aliquoted to avoid freeze-thaw cycles . Stability tests under varying pH (e.g., 4–9) and temperature (25–40°C) are recommended to assess degradation kinetics.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses reaction path searches to identify energy barriers and selectivity drivers . Key steps:
  • Transition State Modeling : Software like Gaussian or ORCA calculates activation energies.
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for coupling steps.
  • Machine Learning : Train models on analogous reactions (e.g., phenylpropionic acid derivatives) to predict yields .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

  • Methodological Answer : Discrepancies in binding data often arise from assay conditions. Standardize protocols:
  • Radioligand Binding Assays : Use 3H^3H-labeled analogs (e.g., as in [3H]PSB-12150 development ).
  • Buffer Composition : Control pH (7.4), ionic strength, and cofactors (e.g., Mg2+^{2+}).
  • Competitive Binding : Include reference ligands (e.g., GABA analogs for neurotransmitter receptors) to validate specificity.
    Data normalization to protein concentration (Bradford assay) and statistical validation (e.g., Student’s t-test) are critical .

Q. How can advanced analytical techniques quantify this compound in complex biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity and specificity:
  • Sample Preparation : Solid-phase extraction (SPE) using C18 columns to isolate the compound from plasma or tissue homogenates.
  • Chromatography : Reverse-phase C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.
  • Detection : MRM (multiple reaction monitoring) transitions optimized for [M+H]+^+ → fragment ions.
    Validation Parameters : Include linearity (R2^2 >0.99), LOD/LOQ, and recovery rates (>80%) .

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